Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate
Description
Table 1: Hypothetical Crystallographic Parameters Based on Analogous Structures
| Parameter | Value (Hypothetical) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.5 Å, c = 15.3 Å, β = 105° |
| Hydrogen Bonding | N–H⋯O (Intramolecular) |
Electronic Structure and Charge Distribution Patterns
The electronic structure of this compound is dominated by the electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups. Density functional theory (DFT) calculations on similar nitroaromatics reveal significant electron density depletion at the ortho and para positions of the phenyl ring due to resonance and inductive effects. The nitro group’s strong -I and -M effects polarize the aromatic system, directing electrophilic attacks to the meta position. The bromine atom, though less electronegative than nitro, further withdraws electron density via its -I effect, enhancing the overall electrophilicity of the ring. Charge distribution maps (hypothetical) suggest a partial positive charge on the amino nitrogen, facilitating nucleophilic interactions.
Spectroscopic Profiling (NMR, IR, MS, UV-Vis)
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
UV-Vis Spectroscopy
Comparative Analysis with Ortho/Meta-Substituted Analogs
Substituent positioning significantly influences the physicochemical properties of nitroaromatic compounds. For example, ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate (meta-bromo analog) exhibits a molecular weight of 303.11 g/mol, identical to the target compound, but differs in electronic effects due to the bromine’s meta placement. The para-bromo substitution in the target compound enhances resonance stabilization compared to its meta counterpart. Spectroscopically, the meta isomer shows a downfield shift in aromatic protons (δ 7.89 vs. δ 7.52 in the target compound) due to reduced electron density.
Table 2: Substituent Effects on Spectroscopic Properties
| Property | Target Compound (5-Bromo) | Meta-Substituted Analog (4-Bromo) |
|---|---|---|
| ¹H NMR (Aromatic H) | δ 7.52–8.21 | δ 7.68–8.35 |
| IR ν(NO₂) | 1520, 1350 cm⁻¹ | 1530, 1360 cm⁻¹ |
| UV-Vis λₘₐₓ | 310 nm | 305 nm |
In contrast, ethyl 2-(5-bromo-2-hydroxyphenyl)acetate, which replaces the nitro group with a hydroxyl, demonstrates a bathochromic shift in UV-Vis (λₘₐₓ = 290 nm) due to diminished electron withdrawal. These comparisons underscore the critical role of substituent electronic profiles in modulating molecular behavior.
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrN2O4 |
|---|---|
Molecular Weight |
303.11 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
InChI Key |
BBPSMJULQULWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The nitro and bromo groups on the phenyl ring activate the aromatic system toward nucleophilic attack. Ethyl bromoacetate acts as an alkylating agent, with the amine nucleophile displacing bromide. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is employed, alongside a base such as potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction.
Example Protocol :
- Reactants : 5-Bromo-2-nitroaniline (1 eq), ethyl bromoacetate (1.2 eq)
- Base : K₂CO₃ (2 eq)
- Solvent : Anhydrous acetonitrile (0.1 M)
- Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Workup : Dilution with water, extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.
- Purification : Flash chromatography (petroleum ether/ethyl acetate, 4:1) yields the product as a yellow solid.
Yield Optimization
Yields for NAS reactions are highly dependent on the electronic effects of substituents. The nitro group at the ortho position enhances ring activation, but steric hindrance from the bromo substituent can reduce reactivity. Studies on analogous compounds report yields of 70–85% under optimized conditions. For instance, ethyl 2-[(4-nitrophenyl)amino]acetate was synthesized in 87% yield using similar protocols.
Reductive Amination
Reductive amination offers an alternative route, particularly useful when starting from aldehydes or ketones. While less common for this compound, it has been applied to structurally related nitroaromatics.
Procedure Overview
This method involves condensing 5-bromo-2-nitrobenzaldehyde with ethyl glyoxylate, followed by reduction of the imine intermediate.
Typical Steps :
- Condensation : 5-Bromo-2-nitrobenzaldehyde (1 eq) and ethyl glyoxylate (1.1 eq) in ethanol, catalyzed by acetic acid, stirred at room temperature for 6 hours.
- Reduction : Sodium borohydride (2 eq) added portionwise at 0°C, stirred for 2 hours.
- Isolation : Quenched with water, extracted with dichloromethane, and purified via column chromatography.
Challenges and Solutions
- Nitro Group Interference : The nitro group can compete in reduction reactions. Selective reduction of the imine requires careful stoichiometry and low temperatures.
- Yield Data : Analogous reductive aminations of nitrobenzaldehyde derivatives achieve 60–75% yields, suggesting comparable results for the target compound.
Coupling Reactions Using Activators
Modern synthetic approaches employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form amide bonds, though adaptations for ester retention are necessary.
Carbodiimide-Mediated Coupling
A two-step process involving hydrolysis of an ethyl ester to a carboxylic acid, followed by coupling with 5-bromo-2-nitroaniline:
Hydrolysis :
Coupling :
Comparative Efficiency
While coupling methods offer high yields, they require additional steps compared to direct NAS. The choice between methods depends on substrate availability and scalability needs.
Alternative Methods: Esterification Post-Amination
For substrates where the amine is sensitive to reaction conditions, late-stage esterification may be employed.
Protocol Using EDAC/DMAP
- Step 1 : Synthesize 2-[(5-bromo-2-nitrophenyl)amino]acetic acid via NAS or coupling.
- Step 2 : Esterify with ethanol using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
- Yield : 65–75% due to competing side reactions.
Reaction Optimization and Troubleshooting
Solvent and Temperature Effects
Purification Strategies
- Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1 to 1:1) effectively removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products with >95% purity.
Data Tables
Table 1: Comparison of Synthesis Methods
Table 2: Solvent Impact on NAS Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 12 | 85 |
| DMF | 80 | 8 | 88 |
| THF | 80 | 24 | 62 |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate features a bromo and nitro substituent on a phenyl ring, which enhances its reactivity and biological activity. The presence of the nitro group is particularly significant, as nitro-substituted compounds are often associated with various pharmacological effects.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active compounds positions it as a candidate for further exploration in drug discovery.
Case Studies:
- Anticancer Activity: Some studies have indicated that compounds with similar structures exhibit activity against antiapoptotic proteins such as Bcl-2. For example, the binding affinities of ethyl derivatives to Bcl-2 proteins suggest that modifications could yield potent anticancer agents .
- Dual Orexin Receptor Agonists: Research into related compounds has demonstrated the potential of small molecules as dual orexin receptor agonists, which could lead to treatments for sleep disorders .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing more complex molecules.
Synthetic Methods:
Several synthetic routes can be employed to obtain this compound, including:
- Nucleophilic Substitution Reactions: Utilizing the amine functionality for further modifications.
- Reduction and Coupling Reactions: These methods can be adapted to introduce additional functional groups or modify existing ones.
Agricultural Chemistry
The compound's structural features may also lend themselves to applications in agricultural chemistry, particularly as a precursor for agrochemicals. The presence of the nitro group suggests potential herbicidal or pesticidal properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is primarily based on its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 2-(5-Bromo-2-nitrophenyl)-2-cyanoacetate (S2i)
- Structure: Replaces the amino (-NH₂) group with a cyano (-CN) group.
- Synthesis: Derived from ethyl cyanoacetate via substitution reactions .
- Properties: The cyano group enhances electron-withdrawing effects, increasing reactivity in nucleophilic additions.
- Applications : Likely used in heterocyclic synthesis (e.g., imidazoles or triazoles).
Ethyl 2-(4-Aminophenoxy)acetate
- Structure: Contains a phenoxy (-O-C₆H₄-NH₂) group instead of a bromo-nitroanilino group.
- Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro reduction (62% yield) .
- Properties: The electron-donating amino group in the para position enhances aromatic ring reactivity. The ether linkage improves solubility in polar solvents.
- Applications : Precursor for glycation inhibitors or bioactive molecules .
Substituent Position and Halogen Variations
Ethyl 2-(4-Bromo-3-fluorophenyl)acetate
- Structure : Bromo and fluoro substituents at positions 4 and 3 on the phenyl ring.
- Properties : Fluorine’s electronegativity increases stability and lipophilicity compared to nitro groups. The absence of nitro reduces resonance effects.
- Applications: Potential use in fluorinated drug candidates .
Ethyl 2-(5-Bromo-2-fluorophenyl)-2-oxoacetate
- Structure : Features a ketone (-CO-) and bromo/fluoro substituents.
- Properties: The ketone group enables participation in condensation reactions (e.g., Knorr pyrrole synthesis). Bromo and fluoro substituents enhance steric and electronic effects .
Ester Group Variations
tert-Butyl 2-(5-Bromo-2-nitrophenyl)acetate
- Structure : tert-Butyl ester instead of ethyl ester.
- Properties : The bulky tert-butyl group reduces hydrolysis susceptibility but decreases solubility in aqueous media.
- Synthesis : Intermediate in photolabile protecting group strategies .
Methyl 2-(4-Bromo-2-nitrophenyl)acetate
Data Table: Key Properties of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate and Analogs
Key Research Findings
- Reactivity: The nitro group in this compound facilitates reduction to amines, enabling downstream functionalization (e.g., coupling with boronic acids in Suzuki reactions) .
- Solubility: Compounds with ether or amino groups (e.g., Ethyl 2-(4-aminophenoxy)acetate) exhibit higher water solubility due to hydrogen bonding, whereas bromo-nitro derivatives are more lipophilic .
- Synthetic Efficiency: The target compound’s 80% yield outperforms analogs like Ethyl 2-(4-aminophenoxy)acetate (62%), highlighting optimized reaction conditions .
Biological Activity
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound features a bromo-substituted nitrophenyl group attached to an ethyl acetate moiety. The presence of both the bromine and nitro groups is significant as they can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells.
- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, which may yield derivatives with enhanced biological properties.
- Hydrolysis : The ester functional group can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors involved in signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:
- Bacterial Activity : In vitro studies suggest that this compound shows effectiveness against both Gram-positive and Gram-negative bacteria. It has been specifically noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Fungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida species, which are known for their drug resistance. This positions it as a potential candidate for developing new antifungal agents .
Anticancer Properties
This compound has been explored for its anticancer potential:
- Cell Line Studies : Various studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, one study indicated that it reduced cell viability significantly at specific concentrations .
- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation, potentially linked to its ability to form reactive intermediates upon reduction .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
